molecular formula C23H24N4O2 B2506044 N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide CAS No. 866149-20-4

N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide

Cat. No.: B2506044
CAS No.: 866149-20-4
M. Wt: 388.471
InChI Key: UOCNDAIUYDTDKJ-QFEZKATASA-N
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Description

"N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" is a complex organic compound characterized by its distinct indole structures and functional groups. This compound exhibits unique chemical properties making it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-27-15-16(19-7-3-4-8-22(19)27)6-5-9-23(28)26-25-14-17-13-24-21-11-10-18(29-2)12-20(17)21/h3-4,7-8,10-15,24H,5-6,9H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCNDAIUYDTDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCCC(=O)NN=CC3=CNC4=C3C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501131138
Record name 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866149-20-4
Record name 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866149-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-indole-3-butanoic acid 2-[(5-methoxy-1H-indol-3-yl)methylene]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501131138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" typically involves a multi-step process. One common route begins with the preparation of 5-methoxy-1H-indole-3-carbaldehyde, which then undergoes a condensation reaction with 4-(1-methyl-1H-indol-3-yl)butanohydrazide. The reaction conditions usually involve an acid catalyst and a polar solvent such as ethanol or methanol. Temperature control is crucial to ensure the formation of the desired Z-isomer.

Industrial Production Methods

On an industrial scale, the compound can be produced via batch or continuous flow processes, optimizing yield and purity through careful control of reaction parameters such as pH, temperature, and solvent composition. Advances in green chemistry have introduced more sustainable methods, reducing the environmental impact by utilizing biodegradable solvents and catalytic systems.

Chemical Reactions Analysis

Types of Reactions

"N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" undergoes various chemical reactions, including:

  • Oxidation: Leading to the formation of corresponding oxo-derivatives.

  • Reduction: Producing reduced hydrazide compounds.

  • Substitution: Electrophilic substitution reactions often occurring at the indole nitrogen position.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvent systems such as acetonitrile or dimethyl sulfoxide are frequently employed to facilitate these reactions.

Major Products

The major products from these reactions vary depending on the type of reaction and conditions. For example, oxidation may yield formyl or carboxylate derivatives, while reduction typically produces the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, "N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" is studied for its unique reactivity and potential as a building block for more complex molecular structures.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule, showing promise in interacting with various biological targets due to its indole backbone.

Medicine

Industry

Industrially, it may be utilized in the synthesis of dyes, pigments, and other materials requiring indole derivatives.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety is known to bind to protein active sites, modulating biological pathways.

Comparison with Similar Compounds

"N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide" shares similarities with other indole-based compounds like serotonin and melatonin derivatives but stands out due to its unique structural configuration and functional properties.

List of Similar Compounds

  • Serotonin

  • Melatonin

  • Indole-3-acetic acid

  • 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

There you have it! A comprehensive overview of "this compound." Intriguing stuff, don't you think?

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